N-(2-hydroxytetracosanoyl)-phytosphingosine

Übersicht

Beschreibung

N-(2-hydroxytetracosanoyl)-phytosphingosine is a useful research compound. Its molecular formula is C42H85NO5 and its molecular weight is 684.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-hydroxytetracosanoyl)-phytosphingosine, a member of the phytoceramide family, is a sphingolipid that plays a significant role in cellular signaling and skin barrier function. Its biological activity is closely linked to various physiological processes, including apoptosis, cell differentiation, and the maintenance of the skin's lipid barrier. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Structure and Properties

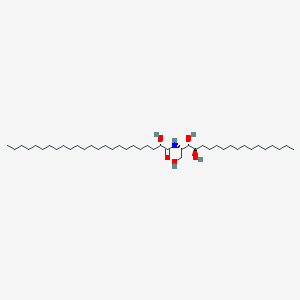

This compound is characterized by a long-chain fatty acid attached to phytosphingosine. The structural formula can be represented as follows:

This compound belongs to the class of phytoceramides , which are known for their role in maintaining skin hydration and barrier integrity.

1. Cellular Signaling

Phytosphingosine derivatives, including this compound, are involved in crucial cellular signaling pathways. They can act as second messengers in various cellular processes:

- Apoptosis : Long-chain ceramides and their derivatives are known to induce apoptosis in certain cell types by activating specific signaling cascades .

- Cell Cycle Regulation : These compounds can halt the cell cycle at various checkpoints (G0/G1 and G2/M), thereby influencing cell proliferation and differentiation .

2. Skin Barrier Function

The primary biological activity of this compound is its role in enhancing the skin barrier function. It contributes to:

- Lipid Composition : Phytoceramides are essential components of the stratum corneum, helping to form a protective barrier against environmental stressors .

- Hydration : They assist in retaining moisture within the skin, preventing transepidermal water loss (TEWL) and promoting overall skin health.

Case Studies

Several studies have investigated the effects of phytoceramides on skin health:

- Atopic Dermatitis : A study highlighted that restoring ceramide levels, including phytosphingosine derivatives, can significantly improve symptoms of atopic dermatitis by restoring the lipid barrier .

- Antioxidant Activity : Other research has shown that certain sphingolipids exhibit antioxidant properties, which may contribute to their protective effects on skin cells against oxidative stress .

Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of this compound have shown varied results:

- In a study involving cancer cell lines (K562 and HL-60), it was found that this compound did not exhibit significant cytotoxic activity at concentrations up to 10 μM . This suggests a selective action where it may promote healthy cell function without inducing cell death.

Data Tables

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2-hydroxytetracosanoyl)-phytosphingosine is a long-chain sphingolipid characterized by the presence of a hydroxyl group at the second carbon of the tetracosanoyl chain. Its molecular formula is , indicating it contains a long hydrophobic tail, which contributes to its biological activity and interaction with cell membranes .

Antimicrobial Properties

Research indicates that phytosphingosine derivatives exhibit antimicrobial properties, particularly against skin pathogens. A study highlighted the effectiveness of sphingolipid compounds in inhibiting the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are common culprits in skin infections . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It modulates immune responses by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that N-(2-OH-C24)-PS can reduce inflammation in keratinocytes, making it a candidate for treating inflammatory skin conditions like eczema and psoriasis .

Dermatological Uses

This compound is being explored in cosmetic formulations aimed at enhancing skin barrier function and hydration. Its ability to mimic natural lipids in the skin aids in restoring moisture and improving overall skin health .

Table 1: Summary of Dermatological Applications

| Application | Mechanism of Action | Evidence |

|---|---|---|

| Skin Hydration | Enhances lipid barrier | Clinical trials on moisturizer efficacy |

| Anti-acne | Inhibits bacterial growth | In vitro studies |

| Anti-inflammatory | Reduces cytokine production | Cell culture assays |

Oncology Research

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that N-(2-OH-C24)-PS can alter lipid metabolism in tumor cells, leading to increased sensitivity to chemotherapeutic agents . This property makes it a potential adjunct therapy in cancer treatment.

Case Study: Lipid Metabolism Alteration in Cancer Cells

- Objective : To evaluate the effects of N-(2-OH-C24)-PS on lipid composition in glioma cells.

- Method : Mass spectrometry was used to analyze lipid profiles before and after treatment.

- Findings : Treatment resulted in a significant increase in sphingomyelin levels and a decrease in unsaturated fatty acids, suggesting a shift towards a more stable membrane environment conducive to apoptosis .

Metabolic Implications

This compound plays a role in metabolic pathways involving sphingolipids. Research indicates that it can influence fatty acid metabolism, potentially impacting energy homeostasis and insulin sensitivity . This aspect is particularly relevant for metabolic disorders such as obesity and type 2 diabetes.

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48)/t38-,39+,40-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUXWVVVWGWGPQ-XRFUAQTBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.